3-(Dimethylsulfamoyl)-4-methylbenzoic acid

Lipophilicity Membrane permeability Drug-likeness

3-(Dimethylsulfamoyl)-4-methylbenzoic acid (CAS 926248-01-3) is a regiospecifically substituted aromatic building block bearing a dimethylsulfamoyl group at the 3-position and a methyl group at the 4-position of the benzoic acid core (C₁₀H₁₃NO₄S, MW 243.28). Its predicted physicochemical profile includes a pKa of 3.86 ± 0.10, a computed LogP of 1.20, and a topological polar surface area (TPSA) of 74.68 Ų.

Molecular Formula C10H13NO4S
Molecular Weight 243.28
CAS No. 926248-01-3
Cat. No. B2810159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethylsulfamoyl)-4-methylbenzoic acid
CAS926248-01-3
Molecular FormulaC10H13NO4S
Molecular Weight243.28
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N(C)C
InChIInChI=1S/C10H13NO4S/c1-7-4-5-8(10(12)13)6-9(7)16(14,15)11(2)3/h4-6H,1-3H3,(H,12,13)
InChIKeyRMMRRQKZWHODFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Dimethylsulfamoyl)-4-methylbenzoic acid (CAS 926248-01-3): Procurement-Relevant Physicochemical and Structural Profile


3-(Dimethylsulfamoyl)-4-methylbenzoic acid (CAS 926248-01-3) is a regiospecifically substituted aromatic building block bearing a dimethylsulfamoyl group at the 3-position and a methyl group at the 4-position of the benzoic acid core (C₁₀H₁₃NO₄S, MW 243.28) . Its predicted physicochemical profile includes a pKa of 3.86 ± 0.10, a computed LogP of 1.20, and a topological polar surface area (TPSA) of 74.68 Ų . Commercial sourcing typically offers 95% purity, with some vendors supplying up to 98% [1]. The compound is primarily deployed as a versatile intermediate in medicinal chemistry, particularly in programs targeting synthetic cannabinoid receptor ligands, kinase-related pathways, and ion transport modulation [2][3].

Why Regioisomeric Substitution Determines the Functional Value of 3-(Dimethylsulfamoyl)-4-methylbenzoic acid in Drug Discovery


The 3-(dimethylsulfamoyl)-4-methyl substitution pattern is not interchangeable with regioisomeric or des-methyl analogs because even minor positional changes alter the compound's hydrogen-bonding geometry, lipophilicity, and ionization state—three parameters that critically control molecular recognition in biological systems . Specifically, the 4-methyl group adjacent to the carboxylic acid modulates both LogP and pKa relative to non-methylated or differently methylated congeners, directly impacting membrane permeability and protein binding [1]. Furthermore, the 3,4-substitution pattern has been explicitly verified as the core scaffold in multiple arylsulfonamide-based synthetic cannabinoids and in patent-protected NKCC1 inhibitor series, meaning that substituting a 3,5- or 4,3-isomer would break the structure-activity relationship established for these programs [2][3]. Generic substitution without regioisomeric verification therefore risks both physicochemical mismatch and loss of target engagement.

Quantitative Differentiation Evidence: 3-(Dimethylsulfamoyl)-4-methylbenzoic acid vs. Closest Analogs


Lipophilicity (LogP) Comparison: 3,4-Regioisomer vs. Des-Methyl and 3,5-Regioisomer Analogs

The target compound exhibits a computed LogP of 1.20, which is 0.52 log units higher than the des-methyl analog 3-(dimethylsulfamoyl)benzoic acid (LogP 0.68) and 0.26 log units higher than the regioisomer 3-(dimethylsulfamoyl)-5-methylbenzoic acid (LogP 0.94) [1]. This elevated lipophilicity, driven by the 4-methyl substituent in a position ortho to the carboxylic acid, predicts improved passive membrane permeability while maintaining a TPSA of 74.68 Ų identical to the 3,5-isomer .

Lipophilicity Membrane permeability Drug-likeness

Acid Strength (pKa) Differentiation: 4-Methyl Effect on Carboxylic Acid Ionization

The predicted pKa of the carboxylic acid group in 3-(dimethylsulfamoyl)-4-methylbenzoic acid is 3.86 ± 0.10, which is 0.17–0.21 pKa units higher (weaker acid) than the des-methyl analog 3-(dimethylsulfamoyl)benzoic acid (pKa 3.69 ± 0.10) . The electron-donating 4-methyl group in close proximity to the carboxylic acid reduces its acidity relative to the unsubstituted congener, shifting the ionization equilibrium at physiological pH toward a marginally higher fraction of the neutral species.

Ionization state pH-dependent solubility Receptor binding

Verified Core Scaffold for Arylsulfonamide Synthetic Cannabinoid Reference Standards

3-(Dimethylsulfamoyl)-4-methylbenzoic acid is the exact carboxylic acid precursor used in the synthesis of two independently identified synthetic cannabinoids: NMDMSB (naphthalen-1-yl ester, Cayman reference standard) and AB-MDMSBA (N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl] amide) [1][2]. Both compounds belong to the arylsulfonamide class of synthetic cannabinoids, which have been designed to achieve selectivity for the CB2 receptor over CB1 [2]. The 3,4-substitution pattern on the benzoic acid ring is conserved across this class, and alternative regioisomers have not been reported in confirmed forensic identifications.

Synthetic cannabinoid Forensic chemistry Reference standard

Derivative-Based X-Box Binding Protein 1 (XBP1) Inhibitory Activity

A derivative incorporating the target compound as its core aromatic module—N-[3-(dimethylsulfamoyl)-4-methyl-phenyl]-2-keto-chromene-3-carboxamide (BDBM63711)—demonstrated inhibitory activity against human X-box-binding protein 1 (XBP1) with an IC₅₀ of 2.94 μM in a PubChem-curated screening assay conducted at Emory University [1]. This activity, while moderate, establishes that the 3-(dimethylsulfamoyl)-4-methylphenyl scaffold can productively engage the XBP1 target when elaborated with an appropriate warhead. No comparable XBP1 inhibition data are available in BindingDB for derivatives built on the 3,5- or 4,3-regioisomeric scaffolds.

XBP1 inhibition Unfolded protein response Cancer therapeutics

Patent-Verified Intermediate for NKCC1 Inhibitor Synthesis (Neurological Disorders)

International patent WO2024218681A1 explicitly describes a process for preparing sulfamoylbenzoic acid derivatives wherein the 3-(dimethylsulfamoyl)-4-substituted benzoic acid scaffold serves as the key intermediate [1]. The downstream compound, 3-(dimethylsulfamoyl)-4-(8,8,8-trifluorooctylamino)benzoic acid, is characterized as an NKCC1 (Na⁺-K⁺-2Cl⁻ cotransporter 1) inhibitor with potential utility in neurological disorders including autism spectrum conditions [1][2]. The patent cites supporting medicinal chemistry literature (Savardi et al., Chem, 2020; Borgogno et al., J. Med. Chem., 2021) that validates the sulfamoylbenzoic acid pharmacophore for this target [1].

NKCC1 inhibition Neurological disorders Chloride homeostasis

Commercial Availability and Purity Profile: 3,4-Isomer vs. 3,5-Isomer

The 3,4-isomer (target compound) is listed by at least seven independent suppliers (AKSci, Fluorochem, Leyan, Calpaclab, ABCR, CymitQuimica, ChemSrc) at purities ranging from 95% to 98% [1]. In contrast, the 3,5-regioisomer (CAS 1427081-41-1) is carried by fewer vendors (AKSci, Leyan) at 95% purity . The broader supplier base for the 3,4-isomer reduces single-vendor dependency risk and provides competitive pricing leverage for bulk procurement.

Commercial sourcing Purity specification Supply chain

Optimal Application Scenarios for 3-(Dimethylsulfamoyl)-4-methylbenzoic acid Based on Verified Differentiation Evidence


Synthesis of Arylsulfonamide Synthetic Cannabinoid Reference Standards for Forensic Toxicology

Forensic chemistry laboratories developing authentic reference standards for NMDMSB or AB-MDMSBA must use the exact 3-(dimethylsulfamoyl)-4-methylbenzoic acid building block, as both identified synthetic cannabinoids incorporate this specific regioisomeric scaffold [1][2]. Substitution with the 3,5-isomer would yield a structurally distinct final compound not matching forensic identification records. The Cayman reference standard for NMDMSB (≥98% purity) confirms the commercial relevance of this precise intermediate [1].

Hit-to-Lead Optimization of XBP1 Inhibitors in Cancer Pharmacology

Medicinal chemistry teams pursuing XBP1 as a target in multiple myeloma or ER-stress-related cancers can leverage the existing BindingDB data point (IC₅₀ = 2.94 μM for the 2-keto-chromene-3-carboxamide derivative) as a starting position for scaffold optimization [3]. The compound's moderate LogP (1.20) and established reactivity profile support rapid amide or ester library generation, while the regioisomeric specificity of the 3,4-substitution ensures SAR data are reproducible across laboratories .

NKCC1 Inhibitor Development for Neurological Disorder Research

Research groups aiming to synthesize or modify the NKCC1 inhibitor chemotype described in WO2024218681A1 require 3-(dimethylsulfamoyl)-4-methylbenzoic acid as the immediate precursor to the 4-(8,8,8-trifluorooctylamino)-substituted analog [4]. The patent's synthetic route is explicitly built on the 3,4-disubstituted benzoic acid template; any deviation to a 3,5- or 4,3-regioisomer would necessitate a full de novo synthesis and SAR campaign, significantly delaying project timelines [4].

Fragment-Based Drug Discovery (FBDD) Library Construction Requiring Defined Lipophilicity Windows

Fragment library designers can select 3-(dimethylsulfamoyl)-4-methylbenzoic acid to populate a specific lipophilicity niche (LogP ~1.2, TPSA 74.68 Ų) that is systematically distinct from the des-methyl analog (LogP ~0.68) and the 3,5-regioisomer (LogP ~0.94) [5]. This enables rational tuning of fragment physicochemical properties within a conserved sulfamoylbenzoic acid chemotype, supporting systematic exploration of LogP-dependent binding or permeability effects .

Quote Request

Request a Quote for 3-(Dimethylsulfamoyl)-4-methylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.